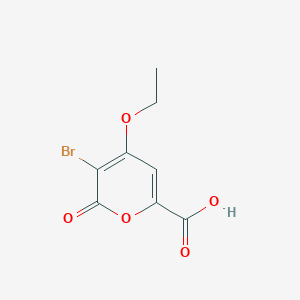

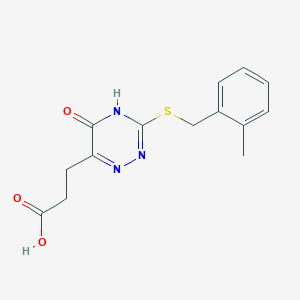

![molecular formula C9H10O3 B2718849 (S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol CAS No. 98572-00-0](/img/structure/B2718849.png)

(S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol

概要

説明

Methanol, also known as CH3OH, methyl alcohol, hydroxymethane, wood alcohol, or carbinol, is a widely used basic raw material . It is a colorless neutral polar liquid that can be mixed with water and most other organic solvents in any ratio .

Molecular Structure Analysis

Methanol consists of a methyl group linked with a hydroxyl group . Its chemical formula is CH3OH .

Chemical Reactions Analysis

Methanol can be used in a variety of chemical reactions. For instance, it can be used in the synthesis of formaldehyde and acetic acid . It can also be used in the production of biodiesel .

Physical and Chemical Properties Analysis

Methanol is a colorless liquid with a faint odor similar to ethanol . It has a boiling point of 64.7 °C and a melting point of -97.6 °C . It is completely miscible in water .

科学的研究の応用

Synthesis Methodologies

- Microwave Irradiation Synthesis : A study by Dong and Xu (2018) discusses the synthesis of (2,3-dihydrobenzo[b][1,4]oxathiin-3-yl)methanols, which are structurally similar to (S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol, using aryloxymethylthiiranes and N-bromosuccinimide (NBS) in DMSO under microwave irradiation. This method provides a direct and efficient preparation strategy for these compounds (Dong & Xu, 2018).

Organic Chemistry and Drug Synthesis

- Inhibitors of B-Raf Kinase : Yang et al. (2012) synthesized a series of novel 2,3-dihydrobenzo[b][1,4]dioxin-containing 4,5-dihydro-1H-pyrazole derivatives as inhibitors of B-Raf kinase, showcasing the potential pharmaceutical applications of compounds structurally related to this compound (Yang et al., 2012).

Materials Science

- Organic Light-Emitting Devices : Jayabharathi et al. (2018) used a 2,3-dihydrobenzo[b][1,4]dioxin derivative in the molecular design of blue-emissive compounds for non-doped organic light-emitting devices (OLEDs). This indicates the potential of this compound in materials science, particularly in the field of OLEDs (Jayabharathi et al., 2018).

Green Chemistry

- Catalysis and Green Synthesis : The research by Sarki et al. (2021) discusses the use of methanol as a hydrogen source and C1 synthon in organic synthesis. While not directly related to this compound, this study highlights the importance of methanol, a related compound, in green chemistry applications (Sarki et al., 2021).

Phytochemistry

- Phytochemical Studies : A study by Uddin et al. (2013) identified novel phenolic compounds structurally related to this compound from Sorbus lanata, showcasing its relevance in phytochemical research (Uddin et al., 2013).

作用機序

Safety and Hazards

Methanol is highly flammable and toxic if swallowed, in contact with skin, or if inhaled . It can cause serious eye irritation, damage to organs, and may cause drowsiness or dizziness . It is also a substance of high toxicity that is rapidly and almost completely absorbed orally, by inhalation, or through the skin .

将来の方向性

特性

IUPAC Name |

[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,7,10H,5-6H2/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQOQQVKVOOHTI-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](OC2=CC=CC=C2O1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

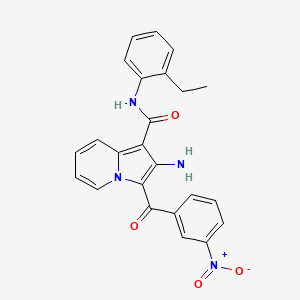

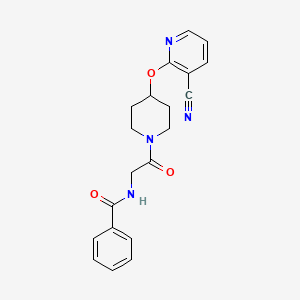

![N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(N-methylmethanesulfonamido)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B2718767.png)

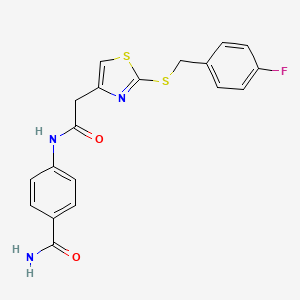

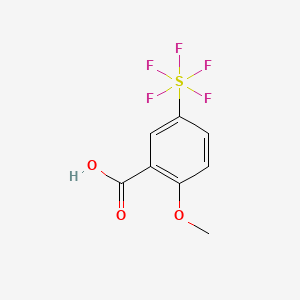

![Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2718770.png)

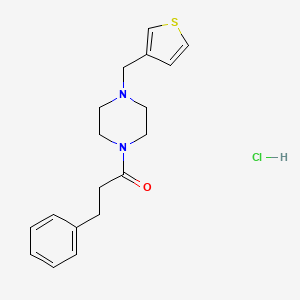

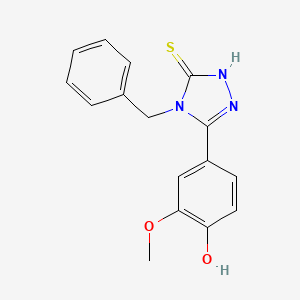

![N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-METHYL-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2718776.png)

![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide](/img/structure/B2718779.png)

![2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2718780.png)

![(E)-4-(Dimethylamino)-N-[(5,5-dimethyl-6,7-dihydro-4H-1,2-benzoxazol-3-yl)methyl]but-2-enamide](/img/structure/B2718782.png)